Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-(chloromethyl)-4-methoxybenzoate

Esterification methodology Process chemistry Benzoate ester synthesis

This 4-methoxy-substituted benzylic chloride offers a distinct reactivity advantage over non-methoxylated or regioisomeric analogs, with solvolysis rates and charge-stabilization mechanisms that are not transferable. The 98%-yield validated TMS-diazomethane esterification protocol and a 10-point yield advantage over SOCl₂/MeOH methods translate to an 11% reduction in acid precursor consumption per kg of product. Its solid, bench-stable form and the C–Cl bond's tolerance for sequential derivatization (enabling late-stage Finkelstein or silver-mediated activation) make it a superior building block for reliable parallel synthesis of amine, ether, and thioether libraries. Ensure batch-to-batch SAR integrity with diagnostic ¹H NMR acceptance criteria.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
CAS No. 36755-02-9
Cat. No. B1601385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(chloromethyl)-4-methoxybenzoate
CAS36755-02-9
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)OC)CCl
InChIInChI=1S/C10H11ClO3/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-5H,6H2,1-2H3
InChIKeyGGMLVQZGDANIEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(chloromethyl)-4-methoxybenzoate (CAS 36755-02-9): Chemical Identity, Core Reactivity and Selection Context for Benzylic Chloride Building Blocks


Methyl 3-(chloromethyl)-4-methoxybenzoate (CAS 36755-02-9; MF: C₁₀H₁₁ClO₃; MW: 214.64 g/mol) is a bifunctional benzoate ester featuring a benzylic chloromethyl handle at the 3‑position and an electron‑donating methoxy substituent at the 4‑position [1]. The compound is a bench‑stable solid at ambient temperature (computed boiling point 322.8 °C at 760 mmHg; density 1.199 g/cm³) and is supplied as a research‑grade building block with typical purities of 95‑98% by multiple reputable vendors . Its primary synthetic utility derives from the chloromethyl group, which readily participates in nucleophilic substitution, cross‑coupling, and heterocycle‑forming reactions, while the methyl ester serves as a protected or activatable carboxylic acid surrogate . This compound occupies a distinct position among benzylic halide benzoates because the 4‑methoxy group significantly modulates the electronic character of the aromatic ring, altering both the reactivity of the benzylic carbon and the physicochemical properties of derived products relative to non‑methoxylated or regioisomeric analogues [2].

Why Methoxy Positioning Matters: Substituent-Dependent Reactivity of 3-(Chloromethyl)benzoate Esters Prevents Direct Interchange of Methyl 3-(chloromethyl)-4-methoxybenzoate with Non‑Methoxylated or Regioisomeric Analogues


Benzylic chlorides do not behave as a uniform class. The solvolysis rate of p-methoxybenzyl chloride is approximately 10 000‑fold faster than that of unsubstituted benzyl chloride in 67% aqueous acetone, whereas m-methoxybenzyl chloride reacts at only two‑thirds the rate of benzyl chloride [1]. This substituent effect is not merely a matter of rate acceleration; it reflects fundamentally different charge‑stabilization mechanisms (resonance donation vs. field‑induced destabilization) that govern the transition state of Sₙ1‑type processes [1]. For Methyl 3-(chloromethyl)-4-methoxybenzoate, the methoxy group is para to the carboxylate and ortho to the chloromethyl, situating it in a position where its electronic influence is substantially different from both the para‑methoxy (strong resonance activation) and meta‑methoxy (field‑destabilized) extremes . Consequently, reaction yields, optimal conditions (solvent, temperature, leaving‑group activation), and side‑product profiles obtained with Methyl 3-(chloromethyl)benzoate (CAS 34040‑63‑6, no 4‑OCH₃) or Methyl 4-(chloromethyl)-3-methoxybenzoate (regioisomeric methoxy) cannot be assumed transferable . The bromomethyl analogue (Methyl 3-(bromomethyl)-4-methoxybenzoate, CAS 142031‑88‑7) further complicates substitution: benzyl bromide exhibits higher intrinsic reactivity than benzyl chloride, but the C–Cl bond imparts greater thermal and storage stability, making the chloromethyl derivative preferable for multi‑step sequences requiring selective late‑stage activation .

Quantitative Differentiation Table: Methyl 3-(chloromethyl)-4-methoxybenzoate versus Principal Chemical Comparators


Esterification Efficiency: 98% Isolated Yield from the Free Acid Precursor Using TMS‑Diazomethane – A Validated Method with Structural Confirmation

Methyl 3-(chloromethyl)-4-methoxybenzoate is synthesized from 3-(chloromethyl)-4-methoxybenzoic acid via TMS‑diazomethane‑mediated esterification in methanol/dichloromethane (0 → 20 °C, 30 min), achieving a 98% isolated yield (0.490 g, 2.283 mmol from 0.465 g starting acid) . In contrast, the non‑methoxylated comparator Methyl 3-(chloromethyl)benzoate (CAS 34040‑63‑6) is reported to be obtained in 88% yield via thionyl chloride‑mediated esterification of the corresponding acid . A separate protocol using methylene dichloride as solvent achieves 91.6% yield for the same non‑methoxylated compound . The 10‑percentage‑point yield advantage (98% vs. 88%) for the 4‑methoxy analogue reflects the electron‑donating effect of the para‑methoxy group, which increases the nucleophilicity of the carboxylate oxygen toward the methylating agent under mildly basic TMS‑diazomethane conditions . Full LC‑MS (M+H = 215.1; RT 0.92 min) and ¹H NMR characterization data (δ 8.07 d, 8.03 dd, 6.93 d, 4.66 s, 3.95 s, 3.90 s; 400 MHz, CDCl₃) are available for identity verification .

Esterification methodology Process chemistry Benzoate ester synthesis

Regioisomeric Identity Verification: Ortho‑Positioning of Chloromethyl Relative to 4‑Methoxy Confers Distinct ¹H NMR Coupling Signature versus the 3‑Methoxy‑4‑(chloromethyl) Regioisomer

The ¹H NMR spectrum of Methyl 3-(chloromethyl)-4-methoxybenzoate displays a diagnostic aromatic coupling pattern: H‑2 appears as a doublet at δ 8.07 ppm (J = 2.3 Hz, meta coupling), H‑6 as a doublet of doublets at δ 8.03 ppm (J = 8.5, 2.3 Hz), and H‑5 as a doublet at δ 6.93 ppm (J = 8.5 Hz) . This ABC spin system is characteristic of a 1,2,4‑trisubstitution pattern where the chloromethyl (position 3) is ortho to methoxy (position 4). The regioisomeric Methyl 4-(chloromethyl)-3-methoxybenzoate would exhibit a different coupling topology (1,3,4‑substitution) with distinguishable chemical shifts and coupling constants, enabling unequivocal identification by ¹H NMR [1]. The 3‑methoxy‑4‑(chloromethyl) regioisomer lacks the characteristic upfield‑shifted H‑5 signal caused by the ortho‑methoxy shielding effect present in the target compound .

Structural authentication Regioisomer differentiation NMR spectroscopy

Lipophilicity Differential: Computed LogP of 2.85 Positions Methyl 3-(chloromethyl)-4-methoxybenzoate Within the CNS‑MPO‑Favorable Window, Unlike the More Polar Non‑Methoxylated Analogue (LogP ≈2.56)

The computed octanol‑water partition coefficient (LogP) of Methyl 3-(chloromethyl)-4-methoxybenzoate is 2.85 (Hit2Lead) , with independently calculated values of 2.22 (Molbase) [1] and 2.71 (ChemSpider) [2], converging on a moderately lipophilic range of 2.2–2.9. The non‑methoxylated comparator Methyl 3-(chloromethyl)benzoate has a computed LogP of 2.56 . The ΔLogP of approximately +0.29 to +0.63 units corresponds to an estimated 2‑ to 4‑fold increase in organic‑phase partitioning, which may enhance membrane permeability when this compound is used as a synthetic intermediate for CNS‑targeted small molecules [3]. The Central Nervous System Multiparameter Optimization (CNS‑MPO) desirability score penalizes LogP > 3 and LogP < 1; the target compound’s LogP cluster (2.2–2.9) falls within the optimal range, whereas the more polar non‑methoxylated analogue approaches the lower boundary where passive BBB penetration may be compromised [3].

Lipophilicity Drug‑likeness CNS drug design Physicochemical profiling

Chloromethyl versus Bromomethyl Leaving‑Group Trade‑Off: Enhanced Bench Stability and Selective Activation Potential of the C–Cl Bond Justify Procurement of the Chloro Analogue for Multi‑Step Sequences Despite Lower Intrinsic Reactivity

The bromomethyl analogue Methyl 3-(bromomethyl)-4-methoxybenzoate (CAS 142031‑88‑7; MW 259.1; XLogP3 2.3) has been employed as a reagent in p38α MAP kinase inhibitor synthesis . Benzyl bromide is known to be more reactive than benzyl chloride in Sₙ2 and Sₙ1 reactions owing to the weaker C–Br bond and superior leaving‑group ability of bromide [1]. However, benzyl chlorides exhibit superior thermal stability and reduced tendency toward spontaneous hydrolysis or light‑induced radical decomposition during prolonged storage [1]. The target chloromethyl compound is supplied as a solid (physical form: solid) and can be stored long‑term in a cool, dry place , whereas the bromomethyl analogue, while also a solid, carries inherently greater lability of the C–Br bond that may lead to gradual degradation upon extended storage [1]. In multi‑step synthetic sequences, the attenuated reactivity of the C–Cl bond enables chemoselective functionalization at other positions before final‑stage activation of the chloromethyl handle via Finkelstein halide exchange (Cl → I) or Ag⁺‑promoted ionization, a level of temporal control not available with the more indiscriminately reactive bromomethyl analogue [2].

Leaving-group selection Reaction selectivity Storage stability Multi-step synthesis

High‑Priority Application Scenarios for Methyl 3-(chloromethyl)-4-methoxybenzoate Based on Verified Differential Evidence


Medicinal Chemistry: Bis‑aryl and Bis‑heteroaryl Library Synthesis via Benzylic Nucleophilic Displacement

The 98%‑yield validated esterification protocol and the unambiguous ¹H NMR structural fingerprint (δ 8.07/8.03/6.93 ppm ABC pattern) make Methyl 3-(chloromethyl)-4-methoxybenzoate a reliable building block for parallel synthesis of benzylic amine, ether, and thioether libraries . The compound’s LogP range (2.2–2.9) imparts moderate lipophilicity to intermediates, facilitating chromatographic purification while maintaining compatibility with CNS‑MPO guidelines when elaborated into lead candidates . Its use in constructing hybrid quinoline‑pyrimidine systems via the aldehyde analogue (1‑[4‑methoxy‑3‑(chloromethyl)]benzaldehyde) has been demonstrated, indicating the broader applicability of the 3‑chloromethyl‑4‑methoxy substitution pattern in medicinal chemistry [1].

Process Chemistry: Scalable Methyl Ester Formation with Superior Atom Economy

The TMS‑diazomethane‑mediated esterification delivering 98% isolated yield from 3-(chloromethyl)-4-methoxybenzoic acid outperforms the 88% yield achieved with SOCl₂/MeOH for the non‑methoxylated analogue . For kilogram‑scale campaigns where the free acid is the cost‑determining intermediate, the 10‑percentage‑point yield advantage translates into a direct 11% reduction in acid precursor consumption per kilogram of product, improving process mass intensity and reducing waste generation .

Chemical Biology: Late‑Stage Functionalization Probes via Selective C–Cl Bond Activation

The C–Cl bond of the chloromethyl handle offers an operational window for sequential derivatization: the methyl ester can be hydrolyzed or amidated first, leaving the chloromethyl group intact for subsequent Finkelstein halide exchange (Cl → I) or silver‑mediated activation . This selectivity is not available with the bromomethyl analogue (CAS 142031‑88‑7), whose C–Br bond is prone to premature displacement under the basic conditions required for ester hydrolysis . The solid physical form and long‑term storage stability of the chloromethyl compound further support its use in chemical biology probe campaigns where reproducible batch quality over extended timelines is essential [1].

Quality‑Controlled Procurement: NMR‑Based Identity Release for Regioisomerically Pure Batches

The diagnostic ¹H NMR pattern (δ 8.07 d, J = 2.3 Hz; δ 8.03 dd, J = 8.5, 2.3 Hz; δ 6.93 d, J = 8.5 Hz) provides a routine QC release criterion that unequivocally distinguishes Methyl 3-(chloromethyl)-4-methoxybenzoate from its regioisomeric contaminant Methyl 4-(chloromethyl)-3-methoxybenzoate . Procurement specifications requiring ≥95% purity with a defined NMR acceptance window reduce the risk of introducing regioisomeric impurities into SAR matrices, where even 2‑5% contamination can confound biological assay interpretation .

Quote Request

Request a Quote for Methyl 3-(chloromethyl)-4-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.